2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile

Description

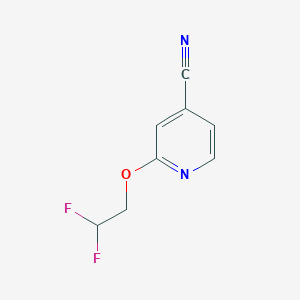

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O. It is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a carbonitrile group.

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-3-6(4-11)1-2-12-8/h1-3,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHZRPHVQQIVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile typically involves the reaction of 2,2-difluoroethanol with 4-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce pyridine-4-amine derivatives .

Scientific Research Applications

Chemistry

The compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including:

- Oxidation : Can be oxidized to yield carboxylic acids or ketones.

- Reduction : Capable of being reduced to form alcohols or amines.

- Nucleophilic Substitution : Engages in substitution reactions at the pyridine ring, particularly at positions ortho or para to the carbonitrile group.

Biology

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure allows it to bind to receptors, influencing various physiological processes.

Medicine

The compound is under investigation for its potential pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that it possesses activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research has demonstrated dose-dependent cytotoxicity against cancer cell lines, particularly HeLa cells, where apoptosis was confirmed through flow cytometry analysis.

Industry

In industrial applications, this compound plays a role in:

- Agrochemicals : It is utilized in the development of pesticides and herbicides due to its biological activity.

- Materials Science : Its unique properties make it suitable for developing advanced materials.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Facilitates oxidation and reduction reactions |

| Biology | Enzyme inhibition | Inhibits specific metabolic enzymes |

| Medicine | Antimicrobial agent | Effective against Staphylococcus aureus |

| Anticancer properties | Induces apoptosis in HeLa cells | |

| Industry | Agrochemical development | Active ingredient in pesticide formulations |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile. The results indicated superior activity against Staphylococcus aureus, highlighting its potential for further development as an antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. Results showed dose-dependent cytotoxicity, particularly notable in HeLa cells where apoptosis was confirmed through flow cytometry analysis.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carbonitrile group can also participate in various biochemical reactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,2-Difluoroethoxy)pyridine-4-carboxylic acid

- 2-(2,2-Difluoroethoxy)pyridine-4-amine

- 2-(2,2-Difluoroethoxy)pyridine-4-methanol

Uniqueness

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is unique due to the presence of both the difluoroethoxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(2,2-Difluoroethoxy)pyridine-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridine derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanism of action, target interactions, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H6F2N2O

- Molecular Weight : 182.14 g/mol

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Pyridine derivatives often exhibit various modes of action due to their ability to form hydrogen bonds and coordinate with metal ions. The carbonitrile group may also enhance the compound's reactivity and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : In studies involving similar pyridine derivatives, compounds have shown inhibition of receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in cancer progression. For instance, a related study highlighted that certain derivatives had low IC50 values (0.11 μM for c-Met and 0.19 μM for VEGFR-2) indicating potent inhibitory effects on these targets .

- Antimicrobial Properties : Pyridine derivatives have also been studied for their antimicrobial effects against various pathogens. The presence of fluorine atoms in the structure can enhance lipophilicity and improve membrane permeability, potentially leading to increased antimicrobial efficacy.

Case Study 1: Anticancer Potential

A study focused on a series of pyridine-based compounds demonstrated that those with similar structural features to this compound exhibited significant inhibition of cancer cell proliferation. The study utilized cell proliferation assays which indicated that specific modifications to the pyridine ring could enhance activity against cancer cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of pyridine were synthesized and tested against common bacterial strains. The results showed that certain substitutions on the pyridine ring led to enhanced antibacterial activity, suggesting that further exploration into the structure-activity relationship could yield promising candidates for antibiotic development .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.